molecular formula C5H7ClF3N3O B2824571 2-[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride CAS No. 2402838-37-1

2-[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride

Cat. No. B2824571
CAS RN: 2402838-37-1
M. Wt: 217.58
InChI Key: PCJANHUKZSIWLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride” is a complex organic molecule. It contains an oxadiazole ring, which is a five-membered heterocyclic ring containing an oxygen atom and two nitrogen atoms . The trifluoromethyl group is a common functional group in medicinal chemistry, known for enhancing chemical and metabolic stability, improving lipophilicity and bioavailability, and increasing protein binding affinity .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, a one-pot synthesis-functionalization strategy for accessing 2,5-disubstituted 1,3,4-oxadiazoles from carboxylic acids has been described . This strategy involves a copper-catalyzed 1,3,4-oxadiazole arylation and tolerates various (hetero)aryl, alkyl, and alkenyl carboxylic acids, and (hetero)aryl iodide coupling partners .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,2,4-oxadiazole ring and the trifluoromethyl group. The oxadiazole ring is a planar, aromatic ring, which can contribute to the stability of the molecule . The trifluoromethyl group is a strong electron-withdrawing group, which can influence the electronic properties of the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely involve the oxadiazole ring or the trifluoromethyl group. For example, the trifluoromethyl group can participate in various reactions such as nucleophilic and electrophilic trifluoromethylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl group could enhance the lipophilicity of the molecule, which could influence its solubility and permeability .

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, investigation of its biological activity, and development of its potential applications in medicinal chemistry .

properties

IUPAC Name

2-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F3N3O.ClH/c6-5(7,8)4-10-3(1-2-9)12-11-4;/h1-2,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCJANHUKZSIWLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)C1=NC(=NO1)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.